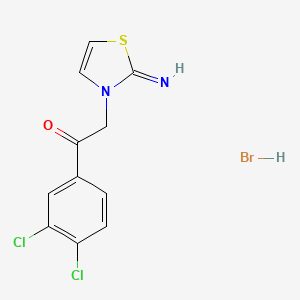
1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide inhibits PTP activity by binding to the catalytic site of the enzyme and forming a covalent bond with the active site cysteine residue. This results in the irreversible inactivation of the enzyme and subsequent downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTP activity by 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide has been shown to have a variety of biochemical and physiological effects. These include the activation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide in lab experiments is its potent and selective inhibition of PTP activity. This allows for the specific targeting of PTPs in various cellular processes and disease states. However, one limitation of this compound is its irreversible inhibition of PTP activity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and application of 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide. These include the development of more potent and selective PTP inhibitors, the investigation of the role of PTPs in various disease states, and the exploration of the potential therapeutic applications of PTP inhibitors in cancer, diabetes, and autoimmune disorders. Additionally, the use of this compound in combination with other targeted therapies may provide a promising approach for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide involves the reaction of 3,4-dichloroaniline and 2-aminothiazole in the presence of a suitable catalyst and solvent. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3(2H)-yl)ethanone hydrobromide has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS.BrH/c12-8-2-1-7(5-9(8)13)10(16)6-15-3-4-17-11(15)14;/h1-5,14H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHPXIDWJIBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=CSC2=N)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(ethylsulfonyl)-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6042140.png)
![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6042142.png)

![1-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6042162.png)
![N-(4-ethylphenyl)-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B6042163.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)
![1-(2-fluorobenzyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042212.png)
![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)
![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)